molecular formula C16H12F2N4O3S B2868820 N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 538337-51-8

N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

カタログ番号: B2868820
CAS番号: 538337-51-8
分子量: 378.35
InChIキー: DTTIROHTINFDMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(Difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic compound characterized by three key structural motifs:

  • Difluoromethoxy-substituted phenyl ring: Enhances metabolic stability and lipophilicity .
  • 1,3,4-Oxadiazole core: A five-membered heterocycle known for its electron-withdrawing properties and role in modulating bioactivity .
  • Thioacetamide linker: Bridges the oxadiazole and aromatic moieties, contributing to conformational flexibility and hydrogen-bonding interactions .

特性

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O3S/c17-15(18)24-12-5-3-11(4-6-12)20-13(23)9-26-16-22-21-14(25-16)10-2-1-7-19-8-10/h1-8,15H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTIROHTINFDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, supported by relevant data tables and findings from recent studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 4 difluoromethoxy phenyl 2 5 pyridin 3 yl 1 3 4 oxadiazol 2 yl thio acetamide\text{N 4 difluoromethoxy phenyl 2 5 pyridin 3 yl 1 3 4 oxadiazol 2 yl thio acetamide}

Molecular Formula: C14_{14}H13_{13}F2_{2}N3_{3}O2_{2}S
Molecular Weight: 327.34 g/mol

Research indicates that the oxadiazole moiety in the compound plays a crucial role in its biological activity. The 1,3,4-oxadiazole derivatives have been shown to exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity: Compounds containing oxadiazole rings can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation .
  • Antimicrobial Activity: The presence of the pyridine group enhances the compound's potential as an antimicrobial agent by disrupting microbial cell functions .

Anticancer Activity

Several studies have evaluated the cytotoxic effects of N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide against various cancer cell lines. The results indicate significant activity:

Cell Line IC50 (µM) Reference
HeLa25
MCF-730
A54928

The compound demonstrated potent cytotoxicity against these cell lines, indicating its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. The following table summarizes its effectiveness against specific pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

These findings suggest that N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide may serve as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study conducted on various oxadiazole derivatives revealed that those with a pyridine substituent exhibited enhanced cytotoxic activity compared to their counterparts without this group. The study utilized the MTT assay to determine cell viability in HeLa and MCF-7 cell lines .
  • Mechanism-Based Approaches : Another research highlighted the significance of targeting specific enzymes involved in cancer progression. The inhibition of HDAC and telomerase by oxadiazole derivatives was noted as a promising strategy for anticancer drug development .
  • Synthesis and Structure Activity Relationship (SAR) : Recent investigations focused on synthesizing new derivatives based on the oxadiazole framework and evaluating their biological activities. These studies emphasized the relationship between structural modifications and enhanced biological efficacy .

類似化合物との比較

Structural Analogues and Modifications

The compound’s structural uniqueness lies in the combination of difluoromethoxy, pyridinyl, and oxadiazole groups. Key comparisons with similar molecules include:

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(4-(4-Fluorophenyl)phenyl)-2-((5-(triazolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide 1,3,4-Oxadiazole 4-Fluorophenyl, triazole COX-2 inhibition
2-((5-Benzofuran-2-yl-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide 1,3,4-Oxadiazole Benzofuran, chlorophenyl Antimicrobial
N-(4-Morpholinophenyl)-2-((5-(4-methoxyphenyl)thiazolo[2,3-c]triazol-3-yl)thio)acetamide Thiazolotriazole Morpholino, methoxyphenyl Anti-infective
N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide 1,3,4-Oxadiazole Pyridin-4-yl, nitrophenyl Acetylcholinesterase inhibition

Key Observations :

  • Oxadiazole vs. Thiazolotriazole : Compounds with 1,3,4-oxadiazole cores (e.g., ) show broader enzyme-targeting activities (COX-2, acetylcholinesterase) compared to thiazolotriazole derivatives, which are primarily anti-infective .
  • Substituent Effects :
    • Pyridine Position : Pyridin-3-yl (main compound) vs. pyridin-4-yl (): The 3-position may enhance π-π stacking in hydrophobic pockets, whereas the 4-position could improve solubility .
    • Fluorinated Groups : Difluoromethoxy (main compound) vs. 4-fluorophenyl (): Difluoromethoxy improves metabolic resistance over plain fluorophenyl groups .
Pharmacokinetic Considerations
  • Lipophilicity: The difluoromethoxy group (logP ≈ 2.1) balances solubility and membrane permeability better than trifluoromethyl (logP ≈ 2.8) or morpholino (logP ≈ 1.5) substituents .
  • Metabolic Stability : Fluorine atoms in difluoromethoxy reduce oxidative metabolism, as seen in related fluorophenyl analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。